molecular formula C60H102O51 B2403518 Fructo-oligosaccharide DP10/GF9 CAS No. 118150-64-4

Fructo-oligosaccharide DP10/GF9

Cat. No.: B2403518
CAS No.: 118150-64-4
M. Wt: 1639.425
InChI Key: SHXRLJJDLJEGSV-UKIMYNCGSA-N
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Description

Fructo-oligosaccharide DP10/GF9 is a type of fructooligosaccharide with a degree of polymerization of 10. It consists of a chain of 9 fructose units connected by (2→1)-β-glycosidic bonds, with a single D-glucosyl unit at the non-reducing end . This compound is known for its prebiotic properties and is commonly used in scientific research.

Biochemical Analysis

Biochemical Properties

Fructo-oligosaccharide DP10/GF9 interacts with various enzymes, proteins, and other biomoleculesIt is known that the consumption of this compound can influence the gut bacterial fermentation process, leading to the production of short-chain fatty acids (SCFA) and modulation of bile acids .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by promoting the growth of beneficial gut bacteria . This can impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves several biochemical pathways. It exerts its effects at the molecular level through interactions with biomolecules, potentially influencing enzyme activity and gene expression . The exact nature of these interactions and their consequences are still being explored.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For example, it has been observed that the consumption of this compound decreased fasting blood glycaemia levels in a dose-dependent manner

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels . The exact metabolic pathways that this compound is involved in are still being researched.

Transport and Distribution

It is likely that it interacts with various transporters or binding proteins, and these interactions could influence its localization or accumulation .

Subcellular Localization

It is possible that it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fructo-oligosaccharide DP10/GF9 can be synthesized enzymatically using fructosyltransferase enzymes. These enzymes catalyze the transfer of fructose units from sucrose to acceptor molecules, forming fructooligosaccharides . The reaction conditions typically involve a controlled temperature and pH to optimize enzyme activity.

Industrial Production Methods

Industrial production of this compound involves the use of microbial fermentation processes. Specific strains of microorganisms, such as Aspergillus oryzae, are employed to produce the necessary enzymes for the synthesis of fructooligosaccharides . The fermentation process is followed by purification steps to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

Fructo-oligosaccharide DP10/GF9 primarily undergoes hydrolysis reactions. These reactions involve the cleavage of glycosidic bonds by the addition of water, resulting in the formation of smaller sugar units .

Common Reagents and Conditions

The hydrolysis of this compound can be catalyzed by acids or enzymes such as β-fructosidase. The reaction conditions typically include an aqueous environment and a controlled temperature to facilitate the reaction .

Major Products Formed

The major products formed from the hydrolysis of this compound are fructose and glucose units .

Comparison with Similar Compounds

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H102O51/c61-1-20-30(72)40(82)41(83)51(101-20)111-60(50(92)39(81)29(10-70)110-60)19-100-59(49(91)38(80)28(9-69)109-59)18-99-58(48(90)37(79)27(8-68)108-58)17-98-57(47(89)36(78)26(7-67)107-57)16-97-56(46(88)35(77)25(6-66)106-56)15-96-55(45(87)34(76)24(5-65)105-55)14-95-54(44(86)33(75)23(4-64)104-54)13-94-53(43(85)32(74)22(3-63)103-53)12-93-52(11-71)42(84)31(73)21(2-62)102-52/h20-51,61-92H,1-19H2/t20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40+,41-,42+,43+,44+,45+,46+,47+,48+,49+,50+,51-,52-,53-,54-,55-,56-,57-,58-,59-,60+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHXRLJJDLJEGSV-YUKXEYFXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)COC5(C(C(C(O5)CO)O)O)COC6(C(C(C(O6)CO)O)O)COC7(C(C(C(O7)CO)O)O)COC8(C(C(C(O8)CO)O)O)COC9(C(C(C(O9)CO)O)O)COC1(C(C(C(O1)CO)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO[C@]5([C@H]([C@@H]([C@H](O5)CO)O)O)CO[C@]6([C@H]([C@@H]([C@H](O6)CO)O)O)CO[C@]7([C@H]([C@@H]([C@H](O7)CO)O)O)CO[C@]8([C@H]([C@@H]([C@H](O8)CO)O)O)CO[C@]9([C@H]([C@@H]([C@H](O9)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H102O51
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1639.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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